molecular formula C11H14O3 B139892 (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal CAS No. 111005-65-3

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal

Cat. No.: B139892
CAS No.: 111005-65-3
M. Wt: 194.23 g/mol
InChI Key: LQYQJRFUFQAQRI-ZJUUUORDSA-N
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Description

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal is a synthetic organic compound characterized by its unique cyclopropenone core and ketal functional group

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may act as a ligand or catalyst in various organic transformations.

Biology

    Biochemical Probes: The compound could be used to study enzyme mechanisms or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Future Directions

The future directions for the use and study of “(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal” are not explicitly mentioned in the sources I found. As a mannostatin intermediate , it may have potential applications in the development of new pharmaceuticals or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal typically involves the following steps:

    Formation of the Cyclopropenone Core: This can be achieved through the cyclization of a suitable precursor, such as a 1,3-diketone, under acidic or basic conditions.

    Introduction of the Hydroxy Groups: The dihydroxy functionality can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Ketal Formation: The final step involves the protection of the dihydroxy groups by forming a ketal with cyclohexanone under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions may convert the ketal back to the corresponding diol or further reduce the cyclopropenone ring.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxy or ketal groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include a range of functionalized cyclopropenones and ketals.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal exerts its effects depends on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of electrons or protons. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropenone Derivatives: Compounds with similar cyclopropenone cores but different substituents.

    Ketal-Protected Diols: Compounds with similar ketal protection but different core structures.

Uniqueness

The unique combination of the cyclopropenone core and ketal functionality in (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal distinguishes it from other compounds, potentially offering unique reactivity and applications.

This framework should help you create a detailed and comprehensive article on the compound

Properties

IUPAC Name

(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYQJRFUFQAQRI-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C=CC(=O)C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454639
Record name (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111005-65-3
Record name (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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